molecular formula C12H10O4 B10861926 5-(4-Methoxyphenyl)furan-3-carboxylic acid CAS No. 87645-58-7

5-(4-Methoxyphenyl)furan-3-carboxylic acid

Cat. No.: B10861926
CAS No.: 87645-58-7
M. Wt: 218.20 g/mol
InChI Key: KGKSJJKOSONHJU-UHFFFAOYSA-N
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Description

Nurr1 agonist 4 is a synthetic compound designed to activate the nuclear receptor related 1 (Nurr1), also known as NR4A2. Nurr1 is a ligand-activated transcription factor predominantly expressed in neurons and plays a crucial role in neuroprotection and anti-neuroinflammatory activities. It has emerged as a promising target for treating neurodegenerative diseases such as Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nurr1 agonist 4 involves structure-guided design based on natural ligands like dihydroxyindole. A custom set of dihydroxyindole analogues is screened in silico to identify optimized candidates. These candidates are then synthesized on a microscale and tested for Nurr1 agonism. The primary hits are further characterized to obtain validated Nurr1 agonists .

Industrial Production Methods: Industrial production of Nurr1 agonist 4 would likely involve large-scale synthesis of the identified analogues, followed by purification and validation processes to ensure the compound’s potency and selectivity. The exact industrial methods would depend on the specific chemical structure and properties of Nurr1 agonist 4 .

Chemical Reactions Analysis

Types of Reactions: Nurr1 agonist 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its potency and selectivity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products: The major products formed from these reactions are modified analogues of Nurr1 agonist 4 with enhanced binding affinity and selectivity for the Nurr1 receptor .

Scientific Research Applications

Nurr1 agonist 4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Properties

CAS No.

87645-58-7

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

5-(4-methoxyphenyl)furan-3-carboxylic acid

InChI

InChI=1S/C12H10O4/c1-15-10-4-2-8(3-5-10)11-6-9(7-16-11)12(13)14/h2-7H,1H3,(H,13,14)

InChI Key

KGKSJJKOSONHJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CO2)C(=O)O

Origin of Product

United States

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